molecular formula C11H10N4O2 B1479276 2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole CAS No. 2098091-38-2

2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole

Cat. No.: B1479276
CAS No.: 2098091-38-2
M. Wt: 230.22 g/mol
InChI Key: QYTMTFAMLPKJHY-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with an azidomethyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the azidomethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources such as sodium azide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification methods are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azide group can be reduced to an amine.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the azidomethyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.

    Industry: It can be used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes, which is useful in bioconjugation and drug development.

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)-5-phenyl-oxazole: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(Azidomethyl)-4-methoxyphenyl-oxazole: The position of the methoxy group is different, potentially altering its chemical properties.

    2-(Azidomethyl)-5-(4-hydroxyphenyl)oxazole: The hydroxy group can participate in hydrogen bonding, affecting solubility and reactivity.

Uniqueness

2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole is unique due to the presence of both the azidomethyl and methoxyphenyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(azidomethyl)-5-(4-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-16-9-4-2-8(3-5-9)10-6-13-11(17-10)7-14-15-12/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTMTFAMLPKJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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